N-[4-(acetylsulfamoyl)phenyl]-5-methyl-2-(propan-2-yl)cyclohexanecarboxamide
Description
N-[4-(Acetylsulfamoyl)phenyl]-5-methyl-2-(propan-2-yl)cyclohexanecarboxamide is a cyclohexanecarboxamide derivative featuring a 4-(acetylsulfamoyl)phenyl substituent. The acetylsulfamoyl moiety may confer enhanced stability or specific binding properties, distinguishing it from related compounds .
Properties
Molecular Formula |
C19H28N2O4S |
|---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
N-[4-(acetylsulfamoyl)phenyl]-5-methyl-2-propan-2-ylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C19H28N2O4S/c1-12(2)17-10-5-13(3)11-18(17)19(23)20-15-6-8-16(9-7-15)26(24,25)21-14(4)22/h6-9,12-13,17-18H,5,10-11H2,1-4H3,(H,20,23)(H,21,22) |
InChI Key |
DKKRXSGHPZBHGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC(=O)C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(ACETAMIDOSULFONYL)PHENYL]-5-METHYL-2-(PROPAN-2-YL)CYCLOHEXANE-1-CARBOXAMIDE typically involves multiple steps:
Formation of the Acetamidosulfonyl Group: This step involves the reaction of sulfonyl chloride with acetamide in the presence of a base such as triethylamine.
Attachment to the Phenyl Ring: The acetamidosulfonyl group is then attached to the phenyl ring through an electrophilic aromatic substitution reaction.
Formation of the Cyclohexane Ring: The cyclohexane ring is synthesized through a Diels-Alder reaction involving a diene and a dienophile.
Introduction of the Methyl and Propan-2-yl Groups: These groups are introduced through alkylation reactions using appropriate alkyl halides.
Formation of the Carboxamide Group: The final step involves the reaction of the cyclohexane derivative with an amine to form the carboxamide group.
Industrial Production Methods
Industrial production of N-[4-(ACETAMIDOSULFONYL)PHENYL]-5-METHYL-2-(PROPAN-2-YL)CYCLOHEXANE-1-CARBOXAMIDE involves optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification methods such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-[4-(ACETAMIDOSULFONYL)PHENYL]-5-METHYL-2-(PROPAN-2-YL)CYCLOHEXANE-1-CARBOXAMIDE can undergo oxidation reactions, particularly at the methyl and propan-2-yl groups, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced at the carboxamide group using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines or thiols, and electrophiles like alkyl halides.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[4-(ACETAMIDOSULFONYL)PHENYL]-5-METHYL-2-(PROPAN-2-YL)CYCLOHEXANE-1-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[4-(ACETAMIDOSULFONYL)PHENYL]-5-METHYL-2-(PROPAN-2-YL)CYCLOHEXANE-1-CARBOXAMIDE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.
Receptor Binding: It may act as a ligand for certain receptors, modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
Structural Features and Functional Groups
The table below highlights key structural differences and similarities:
Key Observations:
- The target compound’s acetylsulfamoyl group is distinct from the amino-oxoethyl () and cyanomethyl () groups in analogs. This group may enhance solubility or metabolic stability compared to hydrophobic substituents like cyanomethyl .
Key Observations:
- The amino-oxoethyl analog (No. 2078) is well-characterized as a food additive, with safety margins validated by the WHO .
- The target compound ’s acetylsulfamoyl group may require additional toxicological studies to meet regulatory standards for food or pharmaceutical use.
Key Observations:
- The amino-oxoethyl analog’s safety profile is extrapolated from a structurally related compound (No. 2009), highlighting the importance of substituent-driven toxicity .
- The target compound ’s acetylsulfamoyl group may require specific studies to assess sulfonamide-related risks (e.g., hypersensitivity).
Biological Activity
N-[4-(acetylsulfamoyl)phenyl]-5-methyl-2-(propan-2-yl)cyclohexanecarboxamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The compound features several functional groups, including an acetylsulfamoyl moiety and a cyclohexanecarboxamide structure, which are crucial for its biological interactions. The molecular formula is , with a molecular weight of approximately 306.41 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures demonstrate significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives of sulfonamides have been shown to inhibit bacterial growth effectively, particularly against strains like Staphylococcus aureus and Escherichia coli .
- Enzyme Inhibition : The acetylsulfamoyl group may interact with specific enzymes, potentially inhibiting their activity. This interaction is vital for the compound's role as a therapeutic agent in conditions where enzyme modulation is beneficial .
- Antitumor Potential : Some studies indicate that related compounds exhibit cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy .
The proposed mechanism of action for this compound involves:
- Enzyme Interaction : The acetylsulfamoyl group may bind to active sites on enzymes, leading to inhibition of enzymatic activity.
- Cell Membrane Penetration : The lipophilic nature of the compound allows it to traverse cell membranes effectively, facilitating intracellular action against target proteins or nucleic acids .
- Molecular Targeting : The compound may selectively target specific proteins involved in disease pathways, enhancing its therapeutic efficacy .
Research Findings and Case Studies
A variety of studies have explored the biological activity of similar compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
